molecular formula C15H14ClNO2 B187295 5-chloro-2-methoxy-N-methyl-N-phenylbenzamide CAS No. 6196-99-2

5-chloro-2-methoxy-N-methyl-N-phenylbenzamide

Cat. No. B187295
CAS RN: 6196-99-2
M. Wt: 275.73 g/mol
InChI Key: GRUJDQUQFNBKJC-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-methyl-N-phenylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamides and is commonly referred to as CMMPB.

Mechanism of Action

The exact mechanism of action of CMMPB is not fully understood. However, it is believed to work by blocking dopamine receptors in the brain, which are involved in the regulation of mood, behavior, and movement. This results in a decrease in the activity of the dopamine system, which is thought to be responsible for the antipsychotic and analgesic effects of CMMPB.
Biochemical and Physiological Effects:
CMMPB has been shown to have several biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters such as serotonin and norepinephrine in the brain. It has also been shown to increase the expression of certain genes involved in the regulation of the dopamine system. In addition, CMMPB has been found to reduce inflammation and oxidative stress in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using CMMPB in lab experiments is its high potency and selectivity. This makes it a useful tool for studying the dopamine system and its role in various neurological disorders. However, one limitation of using CMMPB is its relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for research on CMMPB. One area of research is the development of more potent and selective analogs of CMMPB that can be used to study the dopamine system in greater detail. Another area of research is the investigation of the potential use of CMMPB in the treatment of other neurological disorders such as bipolar disorder and addiction. Furthermore, the development of new formulations of CMMPB that can improve its pharmacokinetic properties and increase its bioavailability is also an area of interest for future research.
Conclusion:
In conclusion, 5-chloro-2-methoxy-N-methyl-N-phenylbenzamide is a promising compound that has potential therapeutic applications in the treatment of various neurological disorders. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research on this compound is needed to fully understand its potential as a therapeutic agent.

Synthesis Methods

The synthesis of CMMPB involves the reaction of 2-methoxybenzoyl chloride with N-methyl-N-phenylamine in the presence of a base such as triethylamine. The resulting product is then chlorinated using thionyl chloride to obtain 5-chloro-2-methoxy-N-methyl-N-phenylbenzamide. This synthesis method has been optimized and can be performed on a large scale, making it suitable for industrial applications.

Scientific Research Applications

CMMPB has been extensively studied for its potential therapeutic applications. Studies have shown that this compound has antipsychotic effects and can be used in the treatment of schizophrenia. It has also been shown to have analgesic properties and can be used to treat chronic pain. In addition, CMMPB has been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and depression.

properties

CAS RN

6196-99-2

Product Name

5-chloro-2-methoxy-N-methyl-N-phenylbenzamide

Molecular Formula

C15H14ClNO2

Molecular Weight

275.73 g/mol

IUPAC Name

5-chloro-2-methoxy-N-methyl-N-phenylbenzamide

InChI

InChI=1S/C15H14ClNO2/c1-17(12-6-4-3-5-7-12)15(18)13-10-11(16)8-9-14(13)19-2/h3-10H,1-2H3

InChI Key

GRUJDQUQFNBKJC-UHFFFAOYSA-N

SMILES

CN(C1=CC=CC=C1)C(=O)C2=C(C=CC(=C2)Cl)OC

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=C(C=CC(=C2)Cl)OC

Origin of Product

United States

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